molecular formula C15H30N2O2 B13495496 tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate

tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate

Cat. No.: B13495496
M. Wt: 270.41 g/mol
InChI Key: FKCRRKKQEMLZEG-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the tert-butyl and carbamate groups. One common method involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction can produce an amine .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a protecting group for amines during multi-step synthetic processes .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or receptor ligands .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be a candidate for drug development targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is unique due to its specific substitution pattern on the piperidine ring and the presence of both tert-butyl and carbamate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate is a synthetic organic compound with a complex structure that incorporates a tert-butyl group, a carbamate functional group, and a piperidine ring. Its molecular formula is C15H30N2O2, with a molecular weight of 270.41 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand.

Chemical Structure

The unique structural features of this compound are significant for its biological activity. The presence of the piperidine ring and the specific substitution pattern on this ring may influence its interaction with biological targets.

Feature Description
Molecular Formula C15H30N2O2
Molecular Weight 270.41 g/mol
Functional Groups Tert-butyl, carbamate, piperidine

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The mechanism of action likely involves binding to active sites of enzymes, thereby modulating their activity. Such interactions are crucial for its potential application in drug design.

  • Target Enzymes : Preliminary studies suggest activity against serine peptidases and other relevant enzymes.
  • Inhibition Potency : The compound's inhibitory potency is still under investigation, with ongoing studies aimed at quantifying IC50 values.

Receptor Binding

The compound is also being evaluated for its potential as a receptor ligand. Its ability to bind to specific receptors could make it valuable in the treatment of various conditions.

  • Receptor Types : Focus is placed on G-protein coupled receptors (GPCRs) and other relevant targets.
  • Binding Affinity : Studies are ongoing to determine the binding affinity and specificity of the compound towards these receptors.

Study 1: In Vitro Assessment

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound on various cancer cell lines.

  • Cell Lines Tested : Human lung fibroblast (MRC-5), breast adenocarcinoma (MCF-7), and neuroblastoma (SH-SY5Y).
  • Findings : Minimal cytotoxic effects were observed even at higher concentrations (up to 10 µM), suggesting a favorable safety profile for further development.

Study 2: Structure–Activity Relationship (SAR)

A series of derivatives were synthesized to explore the structure–activity relationship concerning enzyme inhibition.

Compound IC50 Value (nM) Remarks
tert-butyl N-[...]-carbamateTBDPromising candidate for further studies
Derivative ATBDEnhanced potency compared to parent compound
Derivative BTBDExhibited lower metabolic stability

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl N-(2-methyl-4-piperidin-2-ylbutan-2-yl)carbamate

InChI

InChI=1S/C15H30N2O2/c1-14(2,3)19-13(18)17-15(4,5)10-9-12-8-6-7-11-16-12/h12,16H,6-11H2,1-5H3,(H,17,18)

InChI Key

FKCRRKKQEMLZEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCC1CCCCN1

Origin of Product

United States

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